molecular formula C11H14ClN3O B7970600 4-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride

4-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride

Cat. No.: B7970600
M. Wt: 239.70 g/mol
InChI Key: RTMJNPRMHBARTO-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride is a chemical compound with a unique structure that includes a pyrazole ring substituted with a methoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride typically involves the condensation of 4-methoxyphenylhydrazine with an appropriate diketone or aldehyde, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For example, the reaction can be carried out in the presence of hydrochloric acid to yield the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-(4-hydroxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride, while nitration can introduce a nitro group to the aromatic ring.

Scientific Research Applications

4-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylhydrazine hydrochloride: A precursor in the synthesis of the target compound.

    4-(4-Methoxyphenyl)-1H-pyrazole: Lacks the methyl group at the 3-position.

    4-(4-Methoxyphenyl)-3-methyl-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

4-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride is unique due to the presence of both the methoxyphenyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in medicinal chemistry and other research fields .

Biological Activity

4-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride is a pyrazole derivative known for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. Its unique structural characteristics, including a methoxyphenyl substituent and a methyl group on the pyrazole ring, contribute to its pharmacological potential.

  • Molecular Formula : C₁₁H₁₄ClN₃O
  • Molecular Weight : 239.70 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various therapeutic areas:

  • Antimicrobial Activity :
    • Studies have demonstrated that derivatives of pyrazole compounds can inhibit a range of bacterial strains. For example, derivatives similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as antibiotic agents .
  • Anti-inflammatory Properties :
    • The compound has been investigated for its anti-inflammatory effects, with research indicating that it may inhibit key enzymes involved in inflammatory processes. Molecular docking studies have explored its binding affinity to enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response .
  • Anticancer Potential :
    • Recent findings suggest that pyrazole derivatives can exhibit anticancer activity against various cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Activity

A comparative study on the antimicrobial efficacy of various pyrazole derivatives highlighted that this compound showed a minimum inhibitory concentration (MIC) against specific bacterial strains, including:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These results underscore its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Studies

In vitro assays demonstrated that the compound significantly reduced nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent. The following table summarizes the effects observed:

TreatmentNitric Oxide Production (µM)
Control25
LPS50
LPS + Compound (10 µM)15

This reduction suggests that this compound could be beneficial in treating inflammatory diseases .

Anticancer Activity

The anticancer properties were evaluated using various cell lines, revealing notable cytotoxic effects. The following table illustrates the IC50 values for different cancer cell lines:

Cell LineIC50 (µM)
HeLa12
MDA-MB-23115
HepG220

The compound's ability to induce apoptosis was confirmed through flow cytometry assays, demonstrating its potential as an anticancer therapeutic .

Case Studies

Several case studies have documented the successful application of pyrazole derivatives in clinical settings:

  • Case Study on Inflammatory Diseases :
    A clinical trial involving patients with rheumatoid arthritis assessed the efficacy of a pyrazole derivative similar to our compound. Results indicated significant improvement in joint inflammation and pain relief compared to placebo controls.
  • Oncology Trials :
    Early-phase trials using pyrazole-based compounds for treating breast cancer showed promising results, with patients experiencing reduced tumor size and improved quality of life metrics.

Q & A

Q. What are the optimized synthetic routes for 4-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride, and how do reaction conditions influence yield?

Basic Research Question
The compound is synthesized via a multi-step process starting with cyclization of monomethylhydrazine and ethyl acetoacetate, followed by formylation, oxidation, and acylation to generate intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride . Key factors affecting yield include:

  • Cyclization temperature : Elevated temperatures (>80°C) improve ring closure efficiency but may increase side products.
  • Oxidation agents : Use of CrO₃ or MnO₂ under controlled pH (4–6) ensures selective oxidation of the pyrazole core .
  • Acylation : Thionyl chloride (SOCl₂) is preferred for converting carboxylic acids to acyl chlorides, with inert atmospheres (N₂/Ar) minimizing hydrolysis .

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

Advanced Research Question
Computational approaches like molecular docking and quantum chemical calculations predict binding affinities to biological targets (e.g., bacterial enzymes or cancer receptors). For example:

  • Virtual screening : Targeting the urokinase receptor (uPAR) identified analogs with IC₅₀ values near 30 µM in breast cancer cell invasion assays .
  • Reaction path optimization : ICReDD’s quantum chemical calculations and machine learning reduce experimental trial-and-error by simulating reaction pathways and selecting optimal conditions (e.g., solvent polarity, catalyst loading) .

Q. What analytical techniques are critical for resolving structural ambiguities in pyrazole derivatives?

Basic Research Question

  • X-ray crystallography : Resolves bond angles (e.g., α = 79.906° in triclinic crystals) and confirms substitution patterns on the pyrazole ring .
  • NMR spectroscopy : ¹H/¹³C NMR distinguishes regioisomers by analyzing coupling constants (e.g., J = 2.1 Hz for meta-substituted methoxy groups) .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., m/z 375.36 for C₂₀H₁₄FN₅O₂) and fragmentation pathways .

Q. How can contradictions in biological activity data be systematically addressed?

Advanced Research Question
Discrepancies in antibacterial or anticancer assays often arise from:

  • Cellular permeability : LogP values >3.5 (calculated via ChemDraw) correlate with improved membrane penetration but may reduce solubility.
  • Metabolic stability : Microsomal assays (e.g., liver S9 fractions) identify rapid degradation pathways, guiding structural modifications (e.g., fluorination at C4 to block oxidative metabolism) .
  • Target selectivity : Kinase profiling (e.g., against hCA I/II isoenzymes) clarifies off-target effects; pA₂ values <6 indicate weak antagonism .

Q. What methodologies validate the stability of this compound under storage?

Basic Research Question

  • Accelerated stability studies : Exposure to 40°C/75% RH for 6 months with HPLC monitoring detects degradation products (e.g., demethylation at the methoxy group) .
  • Photostability : ICH Q1B guidelines recommend UV irradiation (1.2 million lux·hr) to assess light sensitivity; amber glass vials reduce decomposition .

Q. How do substituent modifications at the pyrazole C3/C5 positions affect pharmacological profiles?

Advanced Research Question

  • C3 methylation : Enhances metabolic stability but reduces hydrogen-bonding capacity, lowering affinity for polar targets (e.g., bacterial DHFR) .
  • C5 amine functionalization : Conversion to thiourea derivatives (via reaction with NH₄SCN) improves antibacterial activity (MIC = 8 µg/mL against S. aureus) .
  • 4-Methoxyphenyl vs. halogenated analogs : Fluorine substitution increases logD (by ~0.5 units) and enhances blood-brain barrier penetration in CNS-targeted analogs .

Q. What experimental strategies mitigate scalability challenges in multi-step syntheses?

Advanced Research Question

  • Flow chemistry : Continuous processing minimizes intermediate isolation (e.g., in situ acylation reduces purification steps by 40%) .
  • Catalyst recycling : Immobilized Pd/C (10% w/w) in Suzuki couplings achieves >90% yield over 5 cycles, reducing costs .

Q. How are structure-activity relationships (SARs) quantified for pyrazole-based anticancer agents?

Advanced Research Question

  • 3D-QSAR models : CoMFA/CoMSIA analyses correlate steric/electronic descriptors (e.g., ESP charges) with IC₅₀ values in MDA-MB-231 cells (R² >0.8) .
  • Free-energy perturbation (FEP) : Predicts binding ΔG changes (±0.5 kcal/mol accuracy) for substituent variations at the 4-methoxyphenyl group .

Properties

IUPAC Name

4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-7-10(11(12)14-13-7)8-3-5-9(15-2)6-4-8;/h3-6H,1-2H3,(H3,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMJNPRMHBARTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)C2=CC=C(C=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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